molecular formula C12H17N3O3 B13931095 tert-Butyl 2-formyl-1-methyl-4,6-dihydropyrrolo[3,4-d]imidazole-5(1H)-carboxylate

tert-Butyl 2-formyl-1-methyl-4,6-dihydropyrrolo[3,4-d]imidazole-5(1H)-carboxylate

Cat. No.: B13931095
M. Wt: 251.28 g/mol
InChI Key: FYKGVXCCXYAWLY-UHFFFAOYSA-N
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Description

Pyrrolo[3,4-d]imidazole-5(1H)-carboxylic acid, 2-formyl-4,6-dihydro-1-methyl-, 1,1-dimethylethyl ester is a complex organic compound belonging to the class of heterocyclic compounds. This compound features a fused ring system containing both pyrrole and imidazole rings, making it a significant scaffold in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrrolo[3,4-d]imidazole-5(1H)-carboxylic acid, 2-formyl-4,6-dihydro-1-methyl-, 1,1-dimethylethyl ester typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of an intermediate through the condensation of a pyrrole derivative with an imidazole precursor. This intermediate is then subjected to further reactions, such as formylation and esterification, to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the synthesis process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Pyrrolo[3,4-d]imidazole-5(1H)-carboxylic acid, 2-formyl-4,6-dihydro-1-methyl-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Pyrrolo[3,4-d]imidazole-5(1H)-carboxylic acid, 2-formyl-4,6-dihydro-1-methyl-, 1,1-dimethylethyl ester has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Pyrrolo[3,4-d]imidazole-5(1H)-carboxylic acid, 2-formyl-4,6-dihydro-1-methyl-, 1,1-dimethylethyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby modulating biochemical pathways. This interaction is often mediated through hydrogen bonding, hydrophobic interactions, and van der Waals forces .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyrrolo[3,4-d]imidazole-5(1H)-carboxylic acid, 2-formyl-4,6-dihydro-1-methyl-, 1,1-dimethylethyl ester is unique due to its specific ring structure and functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit specific enzymes and its potential therapeutic applications set it apart from other similar compounds .

Properties

Molecular Formula

C12H17N3O3

Molecular Weight

251.28 g/mol

IUPAC Name

tert-butyl 2-formyl-3-methyl-4,6-dihydropyrrolo[3,4-d]imidazole-5-carboxylate

InChI

InChI=1S/C12H17N3O3/c1-12(2,3)18-11(17)15-5-8-9(6-15)14(4)10(7-16)13-8/h7H,5-6H2,1-4H3

InChI Key

FYKGVXCCXYAWLY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2=C(C1)N(C(=N2)C=O)C

Origin of Product

United States

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